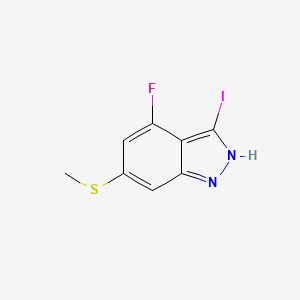

4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-iodo-6-methylsulfanyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2S/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJKNCRTKHBNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=NNC(=C2C(=C1)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Substituted 1h Indazoles

Regioselective Annulation Strategies for Indazole Ring Construction

The construction of the core 1H-indazole ring system can be achieved through several regioselective annulation strategies, each offering distinct advantages in terms of substrate scope and functional group tolerance.

Aryne-Mediated [3+2] Cycloaddition Approaches for 1H-Indazole Skeletons

A powerful and versatile method for the synthesis of 1H-indazoles involves the [3+2] cycloaddition of arynes with diazo compounds or their precursors. acs.orgnih.gov This approach allows for the rapid construction of the indazole core with a high degree of control over the substitution pattern.

The reaction typically proceeds by the in situ generation of a reactive aryne species from a suitable precursor, such as an o-(trimethylsilyl)aryl triflate, which then undergoes a cycloaddition reaction with a diazo compound. organic-chemistry.org Hydrazones, particularly N-tosylhydrazones, are often used as stable and readily available precursors to the required diazo compounds. organic-chemistry.orgacs.org The reaction conditions are generally mild, and a variety of functional groups can be tolerated on both the aryne and the hydrazone components. acs.orgnih.gov

For instance, the reaction of an appropriately substituted aryne with a suitable hydrazone could provide a pathway to a 4-fluoro-6-(methylthio)-1H-indazole precursor, which could then be subjected to subsequent iodination. The choice of the fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF), and the solvent can influence the reaction's efficiency. acs.org

Table 1: Examples of Aryne-Mediated [3+2] Cycloaddition for 1H-Indazole Synthesis

| Aryne Precursor | Hydrazone | Fluoride Source | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| o-(trimethylsilyl)phenyl triflate | Benzaldehyde N-tosylhydrazone | CsF | THF | 3-Phenyl-1H-indazole | 85 | organic-chemistry.org |

| 4-Fluoro-o-(trimethylsilyl)phenyl triflate | Acetone N-arylhydrazone | KF | MeCN | 1-Aryl-3-methyl-5-fluoro-1H-indazole | 75 | acs.org |

Intramolecular Cyclization Pathways from Phenylhydrazine (B124118) Derivatives

Classical and highly effective methods for indazole synthesis rely on the intramolecular cyclization of appropriately substituted phenylhydrazine derivatives. These reactions often involve the formation of a hydrazone followed by cyclization, which can be promoted by acid or base, or achieved through thermal or metal-catalyzed processes. nih.govchemicalbook.com

A common strategy involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes cyclization. For the synthesis of a 4-fluoro-6-(methylthio)-1H-indazole precursor, one could envision starting from a 3-fluoro-5-(methylthio)phenylhydrazine. The specific reagents and conditions for the cyclization step are crucial for achieving high yields and regioselectivity. For example, intramolecular C-H amination of aryl hydrazones can be achieved using various oxidants. nih.gov

Table 2: Intramolecular Cyclization Approaches to 1H-Indazoles

| Phenylhydrazine Derivative | Carbonyl Compound | Cyclization Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | Benzaldehyde | Polyphosphoric acid, heat | 3-Phenyl-1H-indazole | 90 | chemicalbook.com |

| 2-chlorophenylhydrazine | Acetophenone (B1666503) | Pd(OAc)2, PPh3, Cs2CO3 | 1-Methyl-3-phenyl-1H-indazole | 82 | nih.gov |

N-N Bond-Forming Reactions for Indazole Synthesis

Modern approaches to indazole synthesis increasingly utilize N-N bond-forming reactions, which offer novel retrosynthetic disconnections. These methods often involve the cyclization of precursors that already contain the necessary carbon framework, with the final step being the formation of the pyrazole (B372694) ring's N-N bond. organic-chemistry.orgresearchgate.netnih.gov

One such strategy is the oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org This method allows for the synthesis of various indazole tautomers and tolerates a range of substituents, including halogens and electron-donating groups. organic-chemistry.org Another approach involves the reductive cyclization of o-nitrobenzylamines or related derivatives. researchgate.net These reactions provide access to indazole acetic acid scaffolds and are compatible with various functional groups. researchgate.net The choice of catalyst and reaction conditions is critical for achieving high selectivity and yields. aub.edu.lb

For the synthesis of a precursor to 4-fluoro-3-iodo-6-(methylthio)-1H-indazole, a starting material such as a substituted 2-amino- or 2-nitro-toluene derivative bearing the fluoro and methylthio groups could be employed in an appropriate N-N bond-forming cyclization strategy.

Targeted Halogenation and Chalcogenation Procedures for Indazole Scaffolds

Functionalization of the pre-formed indazole core is a key strategy for accessing a diverse range of derivatives. Targeted halogenation and chalcogenation reactions are particularly valuable for introducing handles for further synthetic transformations.

Direct and Regioselective Iodination Techniques, particularly at the 3-position of the Indazole Core

The introduction of an iodine atom at the C3 position of the 1H-indazole ring is a crucial step for the synthesis of this compound. This transformation can be achieved through direct and regioselective iodination of a 4-fluoro-6-(methylthio)-1H-indazole precursor.

Electrophilic iodination is a common method for this purpose. organic-chemistry.orgrsc.org Reagents such as molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a polar solvent like DMF are frequently employed. mdpi.comchim.it The electron-rich nature of the indazole ring facilitates electrophilic substitution, with the C3 position being particularly susceptible to attack. The presence of both an electron-withdrawing fluorine atom and an electron-donating methylthio group on the benzene (B151609) ring would influence the reactivity of the indazole core, but C3-iodination is expected to be a feasible transformation.

Alternative iodinating agents such as N-iodosuccinimide (NIS) can also be used, sometimes in combination with an acid or base catalyst. chim.it The choice of iodinating agent and reaction conditions can be optimized to achieve high yields and regioselectivity.

Table 3: Regioselective C3-Iodination of 1H-Indazoles

| 1H-Indazole Substrate | Iodinating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | I₂, KOH | DMF, rt | 3-Iodo-1H-indazole | 95 | mdpi.com |

| 6-Bromo-1H-indazole | I₂, KOH | DMF, rt | 6-Bromo-3-iodo-1H-indazole | 92 | chim.it |

Introduction of Fluorine Substituents onto the Indazole Ring System

The introduction of fluorine atoms onto the indazole ring can significantly impact the molecule's biological activity and physicochemical properties. nih.gov While direct fluorination of the indazole core can be challenging, several methods have been developed.

One approach involves the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgacs.org This reagent has been successfully employed for the regioselective C3-fluorination of 2H-indazoles in an aqueous medium. organic-chemistry.org For the synthesis of 4-fluoro substituted 1H-indazoles, it is often more practical to introduce the fluorine atom at an earlier stage of the synthesis, for example, by starting with a fluorinated aniline (B41778) or phenylhydrazine derivative. nih.govnih.gov The Balz-Schiemann reaction or related diazonium chemistry can also be employed to introduce fluorine onto an aromatic ring prior to indazole formation.

The synthesis of 4-fluoro-1H-indazole itself has been reported, and this compound can serve as a versatile building block for further functionalization. ossila.com The presence of the fluorine atom can influence the regioselectivity of subsequent reactions, such as the introduction of the methylthio and iodo groups.

Methodologies for Installing Methylthio Functionalities on Indazole Derivatives

The introduction of a methylthio group onto an indazole ring can be achieved through several synthetic strategies. One common approach involves the use of a sulfenylation agent. For instance, magnesiation at a specific position of the indazole core, followed by trapping with dimethyl disulfide (Me2S2), can lead to the desired methylthio-substituted indazole. This method offers regioselective control, which is crucial for the synthesis of complex molecules.

Another strategy involves the functionalization of a pre-existing group on the indazole ring. For example, a hydroxymethyl group can be converted into a good leaving group, such as a mesylate or a bromide. Subsequent nucleophilic substitution with a sulfur nucleophile, like sodium thiomethoxide or ethyl mercaptan in the presence of a base, can then install the methylthio or a related alkylthio group. researchgate.net The choice of base and reaction conditions can influence the yield and selectivity of this transformation. researchgate.net

The following table summarizes a representative two-step process for the introduction of an ethylthio group, which is analogous to the installation of a methylthio group:

| Step | Reaction | Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | Conversion of Alcohol to Bromide | 33% HBr in acetic acid, 120°C, N2, 1 h | 89% |

| 2 | Nucleophilic Substitution | EtSH, DBU, THF, reflux, 1 h, N2 | 70% |

Decarboxylative Halogenation in the Synthesis of Aryl Halides

Decarboxylative halogenation is a powerful method for the synthesis of aryl halides from readily available carboxylic acids. This transformation is particularly useful when direct halogenation of the aromatic ring is challenging due to issues with regioselectivity or substrate reactivity. The process involves the replacement of a carboxylic acid group with a halogen atom.

Recent advancements have led to the development of catalytic methods for decarboxylative halogenation that are applicable to a broad range of (hetero)aryl carboxylic acids. nih.gov These methods can be used to introduce iodine, bromine, chlorine, and fluorine atoms. One unified strategy employs a copper salt, a light source (365 nm LED), a stoichiometric oxidant, and a halogen atom transfer reagent. acs.org This approach proceeds through the generation of an aryl radical intermediate, which can then be trapped by a halogen source. acs.org

The reaction conditions can be tuned to favor the formation of different aryl halides. For the synthesis of iodoarenes, a halogen atom transfer process is typically employed. acs.org This methodology is significant for the synthesis of precursors for cross-coupling reactions.

Transition Metal-Catalyzed Coupling Reactions for Indazole Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including indazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. In the context of indazole chemistry, this reaction is frequently employed to introduce aryl or heteroaryl substituents onto the indazole core. acs.org

For the synthesis of aryl-indazole linkages, a halo-substituted indazole, such as a 3-iodo-1H-indazole, can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. chim.it The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and good functional group tolerance. researchgate.net Various palladium sources, such as Pd(PPh3)4 or PdCl2(dppf), and bases like K2CO3 or Cs2CO3, are commonly used. researchgate.netresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

The following table outlines typical components of a Suzuki-Miyaura cross-coupling reaction for the arylation of a halo-indazole:

| Component | Example | Role |

|---|---|---|

| Halo-indazole | 3-Iodo-1H-indazole | Electrophilic coupling partner |

| Organoboron Reagent | Arylboronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf) | Catalyzes the C-C bond formation |

| Base | K2CO3, Cs2CO3 | Activates the organoboron reagent |

| Solvent | Dioxane, DMF, Toluene | Reaction medium |

Besides palladium, other transition metals such as copper and rhodium are also utilized for the functionalization of indazoles. These metals can catalyze a variety of transformations, offering alternative or complementary reactivity to palladium-catalyzed reactions.

Copper-catalyzed reactions are particularly useful for C-N bond formation, such as the N-arylation of indazoles. nih.gov Copper(I) and Copper(II) salts can catalyze the coupling of indazoles with aryl halides or boronic acids. nih.govrsc.org Copper-catalyzed reactions can also be employed for C-H functionalization, providing a direct method for introducing substituents onto the indazole ring. acs.org

Rhodium-catalyzed reactions have emerged as powerful tools for C-H activation and functionalization. nih.gov Rhodium(III) catalysts can direct the functionalization of specific C-H bonds in indazole derivatives, allowing for the introduction of various functional groups with high regioselectivity. nih.govresearchgate.net For example, rhodium-catalyzed C-H activation can be used for the synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org

The following table provides a summary of other metal-mediated functionalizations of indazoles:

| Metal | Type of Reaction | Example of Functionalization |

|---|---|---|

| Copper (Cu) | C-N Cross-Coupling | N-arylation of 1H-indazoles |

| Copper (Cu) | C-H Amination | Direct introduction of amino groups |

| Rhodium (Rh) | C-H Activation/Functionalization | Synthesis of N-aryl-2H-indazoles |

| Rhodium (Rh) | C-H Annulation | Construction of fused ring systems |

Strategic N-Functionalization of 1H-Indazole Nuclei

The nitrogen atoms of the indazole ring are nucleophilic and can be readily functionalized through alkylation or arylation. The regioselectivity of these reactions, i.e., whether functionalization occurs at the N-1 or N-2 position, is a key consideration in the synthesis of indazole derivatives.

Direct N-alkylation of 1H-indazoles typically leads to a mixture of N-1 and N-2 alkylated products. nih.gov The ratio of these isomers can be influenced by several factors, including the nature of the indazole substrate, the alkylating agent, the base, and the solvent. nih.gov For example, the use of different alkali metal hydride bases in tetrahydrofuran (B95107) (THF) can significantly affect the N-1/N-2 selectivity. nih.gov

To achieve regioselective N-alkylation, various strategies have been developed. These include the use of specific protecting groups to block one of the nitrogen atoms, followed by alkylation and deprotection. Alternatively, the choice of reaction conditions can be optimized to favor the formation of one isomer over the other. nih.gov

N-arylation of indazoles is often accomplished using transition metal catalysis, particularly with copper or palladium catalysts. These reactions involve the coupling of the indazole with an aryl halide or an equivalent arylating agent. As with N-alkylation, controlling the regioselectivity of N-arylation is a significant synthetic challenge.

The following table summarizes factors influencing the regioselectivity of N-alkylation of indazoles:

| Factor | Influence on Regioselectivity (N-1 vs. N-2) |

|---|---|

| Base | The choice of alkali metal cation (e.g., Li+, Na+, K+) can alter the N-1/N-2 ratio. |

| Solvent | Solvents that favor tight ion pair formation can enhance N-1 selectivity. |

| Substituents on Indazole Ring | Steric and electronic effects of substituents can direct alkylation to a specific nitrogen atom. |

| Alkylating Agent | The nature of the electrophile can influence the site of attack. |

Selective N-Difluoromethylation Studies and Isomer Separation

The introduction of a difluoromethyl (CHF₂) group onto a nitrogen atom of the indazole core can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. The N-difluoromethylation of substituted indazoles, including those with halogen substituents, has been a subject of detailed investigation. researchgate.netnuph.edu.ua This process typically yields a mixture of two constitutional isomers: the 1-CHF₂ (N-1) and 2-CHF₂ (N-2) derivatives. nbuv.gov.ua The regioselectivity of the reaction is influenced by various factors, including the nature and position of substituents on the indazole ring, as well as the reaction conditions employed.

Research into the N-difluoromethylation of indazole derivatives containing bromine and iodine has demonstrated that the reaction can be achieved with high total yields. researchgate.netnuph.edu.ua A common method involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa), in the presence of a base. nbuv.gov.ua The reaction generally proceeds with an exothermic effect and leads to a mixture of the N-1 and N-2 isomers, which are often separable by chromatographic techniques. researchgate.netnbuv.gov.ua

The structural confirmation of the separated N-1 and N-2 isomers is crucial and is typically accomplished using advanced spectroscopic methods. Techniques such as ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, as well as two-dimensional NMR experiments like SELNOESY and ¹H-¹³C HMBC, are employed to definitively assign the position of the difluoromethyl group on the indazole ring. researchgate.netnuph.edu.ua

The findings from these studies indicate that convenient and efficient methods have been developed for both the synthesis and the effective separation of isomeric N-difluoromethylindazoles, allowing for the exploration of their potential in various applications. researchgate.netnuph.edu.ua

| Indazole Substrate | Reagent | Conditions | Product(s) | Total Yield | Isomer Separation Method |

|---|---|---|---|---|---|

| Substituted bromo- and iodo-indazoles | ClCF₂COONa | Heating with base | Mixture of N-1 and N-2 difluoromethylated isomers | High | Chromatography |

| 3-Chloroindazole | CHF₃ (as difluorocarbene source) | Not specified | N-difluoromethylated products | Not specified | Not specified |

| Unsubstituted indazole | BrCF₂P(O)(OEt)₂ | Not specified | N-difluoromethylated products | Not specified | Not specified |

Optimization of Synthetic Pathways for Improved Yields and Simplified Processing

The efficient synthesis of complex substituted 1H-indazoles, such as this compound, is critical for their availability for research and development. General strategies for optimizing synthetic pathways for indazole derivatives focus on improving reaction yields, shortening reaction times, and simplifying post-treatment procedures. researchgate.net

One approach to optimization involves the careful selection of solvents and catalysts. For instance, in the synthesis of certain indazoles from ortho-alkoxy acetophenone and hydrazine (B178648) hydrate, dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of molecular iodine was found to provide superior yields compared to other solvents like methanol, ethanol, or acetonitrile. researchgate.net Such improvements are beneficial for scaling up the production of indazole compounds. researchgate.net

Another powerful strategy involves the development of novel, concise synthetic routes. For the synthesis of a fluorinated indazole intermediate, an improved route was developed that utilized an electronically directed metalation/formylation sequence, followed by condensation and a key copper-catalyzed intramolecular Ullmann cyclization. acs.org This method circumvented safety and selectivity issues associated with a previously established route. The optimization of this Ullmann reaction was achieved through high-throughput screening and statistical modeling, leading to conditions that produce high-purity material in excellent yields. acs.org

One-pot procedures represent a significant process simplification. A method for synthesizing 1N-alkoxycarbonyl indazoles was developed involving a copper(II) acetate-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure. rsc.org This transformation can be efficiently performed as a two-step, one-pot procedure, which minimizes intermediate isolation steps and reduces waste. rsc.org The choice of copper source and solvent was found to be critical for the efficiency of the C–N bond formation step. rsc.org These methodologies highlight the ongoing efforts to refine indazole synthesis, making it more efficient, safer, and more scalable.

| Optimization Goal | Strategy | Example | Reference |

|---|---|---|---|

| Improved Yield | Solvent Selection | Using DMSO instead of other solvents for the reaction of ortho-alkoxy acetophenone with hydrazine hydrate. | researchgate.net |

| Simplified Processing & Safety | Novel Route Development | Copper-catalyzed intramolecular Ullmann cyclization for a fluorinated indazole. | acs.org |

| Simplified Processing | One-Pot Procedure | Two-step, one-pot synthesis of 1N-alkoxycarbonyl indazoles from 2-formylboronic acids. | rsc.org |

| Improved Yield & Reduced Time | Catalyst Optimization | Using a catalytic amount of molecular iodine. | researchgate.net |

Reactivity and Chemical Transformations of Functionalized 1h Indazoles

Reactivity Profiles of Halogen Substituents (Fluoro, Iodo) on the Indazole Ring

The chemical behavior of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole is significantly influenced by the two halogen atoms, fluorine and iodine, attached to the benzene (B151609) portion of its bicyclic structure. These substituents provide distinct pathways for further molecular elaboration due to their differing electronic properties and reactivity in key organic reactions. The iodine atom at the C3 position and the fluorine atom at the C4 position are not merely passive components of the scaffold; they are reactive handles that enable selective functionalization of the indazole core.

Nucleophilic Aromatic Substitution Mechanisms involving Halogenated Indazoles

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic systems, particularly those bearing halogens. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The reaction is completed when the leaving group departs, restoring the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, which help to stabilize the negative charge of the Meisenheimer intermediate. youtube.com In the case of this compound, the indazole ring system itself is electron-deficient, which facilitates this type of reaction.

In the context of SNAr, the reactivity of halogens as leaving groups is counterintuitive compared to SN1 and SN2 reactions. The order of reactivity is typically F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack by the nucleophile. Fluorine, being the most electronegative halogen, strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com Consequently, the C4-fluoro substituent is the most probable site for SNAr on this indazole derivative.

Recent studies have shown that SNAr reactions can be concerted, borderline, or stepwise, depending on the substrate and nucleophile. rsc.org For many heteroaromatic systems, the reaction is a powerful tool for introducing a variety of functional groups. nih.gov The table below illustrates potential SNAr reactions at the C4 position.

Table 1: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Expected Product at C4 | Reaction Site |

|---|---|---|---|

| Amine | R₂NH (e.g., Piperidine) | 4-(Dialkylamino)-3-iodo-6-(methylthio)-1H-indazole | C4-F |

| Alkoxide | RONa (e.g., Sodium methoxide) | 3-Iodo-4-methoxy-6-(methylthio)-1H-indazole | C4-F |

| Thiolate | RSNa (e.g., Sodium thiophenoxide) | 3-Iodo-6-(methylthio)-4-(phenylthio)-1H-indazole | C4-F |

| Azole | Imidazole, K₂CO₃ | 4-(1H-Imidazol-1-yl)-3-iodo-6-(methylthio)-1H-indazole | C4-F |

Halogen-Metal Exchange Reactions and Subsequent Derivatizations

Halogen-metal exchange is a powerful and widely used method in organometallic chemistry for the preparation of functionalized aromatic and heteroaromatic compounds. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium from an organolithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgtcnj.edu

The rate of exchange is significantly faster for heavier halogens, following the trend I > Br >> Cl. princeton.edu Therefore, in this compound, the iodine atom at the C3 position is the exclusive site for this transformation. The reaction is typically very fast, even at low temperatures (e.g., -78 °C to -100 °C), which allows it to proceed chemoselectively in the presence of other functional groups. tcnj.edu

The mechanism involves the formation of an "ate" complex between the organolithium reagent and the aryl iodide, followed by the exchange. princeton.edu The result is a new organometallic species, a 3-lithio-indazole derivative, which is a potent nucleophile. This intermediate can then be trapped by a wide range of electrophiles to introduce diverse substituents at the C3 position. ias.ac.in This two-step sequence provides a regioselective method for C3 functionalization. nih.gov

Table 2: C3-Functionalization via Halogen-Metal Exchange

| Step 1: Reagent | Step 2: Electrophile (E+) | Resulting C3-Substituent | Product Name Fragment |

|---|---|---|---|

| n-BuLi or t-BuLi | DMF (N,N-Dimethylformamide) | -CHO | ...-3-carbaldehyde |

| n-BuLi or t-BuLi | CO₂ (Carbon dioxide) | -COOH | ...-3-carboxylic acid |

| n-BuLi or t-BuLi | R-B(OR')₂ (Boronic ester) | -B(OR')₂ | ...-3-boronic acid ester |

| n-BuLi or t-BuLi | I₂ (Iodine) | -I | (Reaction re-forms starting material) |

| n-BuLi or t-BuLi | R-CHO (Aldehyde) | -CH(OH)R | ...-(hydroxy(alkyl/aryl)methyl)... |

Directed Ortho-Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium species that can react with electrophiles. uwindsor.ca

For 1H-indazoles, the N1 nitrogen atom, after deprotonation, can act as a potent DMG. The N-H proton is the most acidic proton in the molecule and will be removed first by a strong base like n-BuLi. The resulting indazolyl anion then directs a second equivalent of the base to deprotonate the sterically accessible and kinetically favored C7 position. This process results in a dilithiated intermediate, which can then be functionalized at the C7 position by quenching with an electrophile.

This strategy provides a complementary method to halogen-metal exchange, allowing for selective functionalization at a C-H bond (C7) rather than a C-X bond (C3). The hierarchy of reactive sites often involves initial N-H deprotonation, followed by either halogen-metal exchange or ortho-deprotonation, depending on the specific substrate and reaction conditions.

Table 3: C7-Functionalization via Directed Ortho-Metalation

| Reagent (Excess) | Electrophile (E+) | Resulting C7-Substituent | Product Name Fragment |

|---|---|---|---|

| n-BuLi or LDA | (CH₃)₃SiCl (TMS-Cl) | -Si(CH₃)₃ | ...-7-(trimethylsilyl)... |

| n-BuLi or LDA | I₂ (Iodine) | -I | ...-7-iodo... |

| n-BuLi or LDA | R₂CO (Ketone) | -C(OH)R₂ | ...-7-(hydroxy(dialkyl/diaryl)methyl)... |

| n-BuLi or LDA | CH₃I (Methyl iodide) | -CH₃ | ...-7-methyl... |

Chemical Transformations at the Methylthio Moiety

The methylthio (-SMe) group at the C6 position offers additional opportunities for chemical modification, primarily through reactions involving the sulfur atom. These transformations can significantly alter the electronic and steric properties of the molecule.

Oxidation Reactions of Sulfur-Containing Indazole Derivatives

The sulfur atom in a methylthio group is in a low oxidation state and is readily oxidized. Treatment with controlled amounts of a suitable oxidizing agent can convert the methylthio group (a thioether) first into a methylsulfinyl group (a sulfoxide) and then, upon further oxidation, into a methylsulfonyl group (a sulfone). researchgate.net

Common reagents for these transformations include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). Stepwise oxidation is possible by controlling the stoichiometry of the oxidant. The conversion of the electron-donating methylthio group into the strongly electron-withdrawing sulfoxide (B87167) and sulfone groups dramatically changes the electronic character of the C6 position, which in turn can influence the reactivity of the entire indazole ring system. For example, in vitro metabolism studies of other methylthio-containing heterocycles have shown that oxidation to the sulfoxide and/or sulfone is a key metabolic pathway. nih.gov

Table 4: Oxidation of the C6-Methylthio Group

| Reagent | Stoichiometry | Resulting C6-Substituent | Product Name |

|---|---|---|---|

| m-CPBA or H₂O₂ | ~1 equivalent | -S(O)CH₃ (Methylsulfinyl) | 4-Fluoro-3-iodo-6-(methylsulfinyl)-1H-indazole |

| m-CPBA or H₂O₂ | >2 equivalents | -S(O)₂CH₃ (Methylsulfonyl) | 4-Fluoro-3-iodo-6-(methylsulfonyl)-1H-indazole |

Substitution and Coupling Reactions Involving the Sulfur Atom

While direct substitution on the sulfur atom of a thioether is not a common transformation, the methylthio group can be a precursor to other functionalities. After oxidation to the methylsulfonyl (-SO₂Me) group, the sulfone can, in some activated systems, act as a leaving group for nucleophilic aromatic substitution, although this is less common than halide displacement.

More strategically, the sulfur atom can be involved in modern cross-coupling reactions. While less prevalent than palladium-catalyzed couplings involving halides or boronic acids, methods for C-S bond formation and cleavage are an active area of research. For instance, desulfurative coupling reactions can replace a C-S bond with a C-C or C-H bond under specific catalytic conditions. Furthermore, the methylthio group can be cleaved to reveal a thiol (-SH), which is a versatile functional group that can participate in its own set of reactions, including Michael additions and disulfide bond formation.

Modifications and Derivatizations of the Indazole Nitrogen Atoms (N1 and N2)

The presence of a proton on one of the nitrogen atoms in the pyrazole (B372694) ring allows for direct functionalization, most commonly through alkylation and acylation. However, the reaction is complicated by the existence of two reactive nitrogen sites, N1 and N2. Direct N-functionalization of the 1H-indazole scaffold typically results in a mixture of N1 and N2 substituted regioisomers. researchgate.netnih.gov The ratio of these isomers is highly dependent on the reaction conditions, the nature of the electrophile, and the existing substituents on the indazole ring. researchgate.net

The regioselectivity of these modifications is a critical aspect of the synthetic chemistry of indazoles. The N1-substituted product is often the thermodynamically more stable isomer, while the N2-product can be favored under conditions of kinetic control. nih.govthieme-connect.com

Key factors influencing the N1/N2 selectivity include:

Base and Solvent System: The choice of base and solvent can significantly alter the regioisomeric ratio. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. nih.gov

Nature of the Electrophile: The structure of the alkylating or acylating agent plays a role. Bulky electrophiles may favor substitution at the less sterically hindered nitrogen atom. Furthermore, specific electrophiles like α-halo carbonyl compounds can lead to the thermodynamic N1 product through an equilibration process. nih.gov

Reaction Conditions: Mitsunobu conditions have been reported to show a preference for the formation of the N2-alkylated regioisomer. nih.gov In contrast, regioselective N-acylation tends to yield the N1-substituted product, which is achieved via the isomerization of the initially formed N2-acylindazole to the more stable N1 regioisomer. nih.gov

Ring Substituents: The electronic and steric properties of substituents on the indazole ring exert a strong directing influence. For this compound, the fluorine at C4 and the methylthio group at C6 would electronically influence the nucleophilicity of the nearby nitrogen atoms. It has been demonstrated that substituents at the C7 position can confer excellent N2 regioselectivity. nih.gov

The following table summarizes the general outcomes of N-functionalization reactions under different conditions.

| Reaction Type | Reagents/Conditions | Predominant Isomer | Rationale |

| N-Alkylation | NaH in THF with alkyl halide | N1 | Favors thermodynamic product |

| N-Alkylation | Mitsunobu Reaction (DEAD, PPh₃, Alcohol) | N2 | Kinetically controlled pathway |

| N-Arylation | CuO-catalyzed coupling with diaryliodonium salts | N2 | High N2-regioselectivity observed |

| N-Acylation | Acid anhydrides or acyl chlorides | N1 | Isomerization to the more stable N1-acyl product |

Tautomeric Considerations and their Impact on Reactivity and Functionalization

The reactivity of the nitrogen atoms in 1H-indazoles is intrinsically linked to the phenomenon of annular tautomerism. Indazole exists as two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov This tautomerism significantly influences the synthesis, reactivity, and physicochemical properties of indazole derivatives. nih.gov

For the parent indazole and most substituted derivatives, the 1H-tautomer is thermodynamically more stable and therefore predominates in equilibrium. chemicalbook.comresearchgate.net The energy difference between the 1H and 2H tautomers has been calculated to be approximately 15 kJ·mol⁻¹, with the 1H form being more stable. nih.gov This stability difference is a crucial factor in understanding the outcomes of functionalization reactions.

The impact of tautomerism on reactivity is profound:

Ambident Nucleophilicity: The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile with electron density on both N1 and N2. Reaction with an electrophile can thus occur at either nitrogen atom.

Thermodynamic vs. Kinetic Control: The final product distribution between N1 and N2 isomers often depends on whether the reaction is under thermodynamic or kinetic control. Reactions that allow for equilibration, often at higher temperatures or with specific reagents, tend to yield the more stable N1-substituted product. nih.gov Conversely, reactions under kinetic control may favor the formation of the less stable N2-isomer, which can arise from a lower energy transition state. nih.govthieme-connect.com

Protonation Site: While 1H-indazoles are the more stable neutral species, 2H-indazoles are considered stronger bases because the proton affinity is higher at the ring nitrogen in this tautomeric form. chemicalbook.com

The properties of the two principal indazole tautomers are summarized below.

| Property | 1H-Indazole Tautomer | 2H-Indazole Tautomer |

| Structure | Proton is on the nitrogen adjacent to the fused benzene ring (N1). | Proton is on the nitrogen not adjacent to the fused benzene ring (N2). |

| Stability | Thermodynamically more stable and the predominant form. nih.govchemicalbook.com | Thermodynamically less stable. |

| Basicity | Weaker base. | Stronger base. chemicalbook.com |

| N-Functionalization Product | Leads to N1-substituted derivatives, which are often the thermodynamic products. | Leads to N2-substituted derivatives, which are often the kinetic products. |

In the context of this compound, any reaction involving the deprotonation of the N-H bond will generate an anion that exists in equilibrium. The subsequent reaction with an electrophile will lead to N1 and N2 substituted products, with the ratio being governed by the interplay between the inherent stability of the tautomers and the specific reaction conditions employed.

Advanced Spectroscopic and Mechanistic Investigations in Indazole Chemistry

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of Substituted Indazoles

The synthesis of the indazole core and its subsequent functionalization involves a variety of reaction mechanisms. The construction of substituted indazoles often proceeds through intramolecular cyclization reactions. For instance, a common route involves the reductive cyclization of o-nitrobenzylamine derivatives or related precursors. diva-portal.org Another significant pathway is the intramolecular C-H amination, which can be catalyzed by transition metals like palladium. nih.gov This method allows for the direct formation of the N-N bond, a key step in creating the pyrazole (B372694) ring of the indazole system.

The introduction of substituents onto the indazole ring, such as the iodo group at the C3 position, is a critical transformation. The iodination of an indazole scaffold, for example, can be achieved by treatment with iodine in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). rsc.orgchim.it The proposed mechanism for this electrophilic substitution involves the deprotonation of the N-H group to form an indazolide anion, which then attacks the iodine molecule.

For the synthesis of specifically substituted indazoles like 4-fluoro-1H-indazole derivatives, multi-step sequences are often employed. A plausible synthetic pathway could start from a correspondingly substituted aniline (B41778), such as 3-fluoro-2-methylaniline. google.com This precursor can undergo a sequence of reactions including bromination, diazotization and ring closure, followed by deprotection to yield the desired fluoro-indazole core. google.com Subsequent iodination and introduction of a methylthio group would complete the synthesis.

Mechanistic studies often combine experimental evidence with computational calculations, such as Density Functional Theory (DFT), to gain deeper insights. nih.gov These studies help to understand the feasibility of proposed pathways, the stability of intermediates, and the role of catalysts in the reaction cycle. For example, in some syntheses of 2H-indazoles, mechanistic investigations have suggested the involvement of a radical chain mechanism. nih.gov

Application of Advanced Spectroscopic Techniques for Structural Confirmation and Isomer Differentiation

The unambiguous structural characterization of substituted indazoles is essential, particularly for distinguishing between possible regioisomers, such as the N1 and N2-substituted forms. A suite of advanced spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for structural elucidation in indazole chemistry.

¹H and ¹³C NMR provide fundamental information about the proton and carbon framework of the molecule. The chemical shifts and coupling constants are sensitive to the electronic environment and substitution pattern on the bicyclic ring. amazonaws.combohrium.com

¹⁹F NMR is particularly valuable for fluorine-containing compounds like 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole, providing direct information about the fluorine environment.

¹⁵N NMR is a powerful tool for directly probing the nitrogen atoms of the pyrazole ring, which is instrumental in distinguishing between 1H and 2H tautomers and isomers, as the nitrogen chemical shifts differ significantly between these forms. researchgate.net

2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for isomer differentiation. nih.gov For instance, ¹H-¹⁵N HMBC experiments can establish long-range correlations between protons and the ring nitrogens, providing definitive evidence for the position of substitution (N1 vs. N2). nih.gov NOESY experiments can reveal through-space proximities between protons, helping to confirm the regiochemistry of substitution.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its elemental composition through high-resolution mass spectrometry (HRMS). amazonaws.com

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The N-H stretching vibration in 1H-indazoles is a characteristic band that can be observed.

Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used in conjunction with experimental NMR data. nih.govacs.org These calculations can predict NMR chemical shifts, providing a sound theoretical basis for the experimental observations and aiding in the confident assignment of complex spectra. nih.govacs.org

| Spectroscopic Data for a Representative Substituted Indazole | |

| Technique | Observed Data (Typical) |

| ¹H NMR | Chemical shifts (δ) for aromatic protons (7.0-8.5 ppm), NH proton (>10 ppm), and substituent protons (e.g., -SCH₃ ~2.5 ppm). Coupling constants (J) reveal proton-proton connectivities. |

| ¹³C NMR | Chemical shifts (δ) for aromatic carbons (100-150 ppm) and substituent carbons. |

| HRMS (ESI) | Provides exact mass, confirming the molecular formula (e.g., C₈H₆FIN₂S for the title compound). chemscene.com |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), C=C and C=N stretching in the aromatic region. |

This table provides representative data ranges for substituted indazoles and is for illustrative purposes.

In Situ Spectroscopic Monitoring for Understanding Reaction Kinetics and Intermediates

Understanding the dynamics of a chemical reaction, including its rate and the species involved, is fundamental to process optimization and mechanistic elucidation. In situ spectroscopic monitoring allows for the real-time analysis of a reaction mixture without the need for sampling. mt.com Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. mt.comspectroscopyonline.com

By inserting a probe directly into the reaction vessel, these techniques can continuously collect spectra throughout the course of the reaction. This provides a wealth of data that can be used to:

Track Reaction Progress: The concentration of reactants, products, and intermediates can be monitored over time by observing the changes in their characteristic spectral bands. remspec.com

Determine Reaction Kinetics: By plotting concentration versus time, the rate of the reaction can be determined, and kinetic models can be developed.

Identify Transient Intermediates: Often, reactive intermediates that are difficult or impossible to isolate can be detected and characterized spectroscopically. spectroscopyonline.comremspec.comdigitellinc.com The appearance and subsequent disappearance of unique spectral features can provide direct evidence for the involvement of such species in the reaction mechanism. spectroscopyonline.com

For example, in the synthesis of an indazole derivative, in situ FTIR could be used to monitor the disappearance of a key vibrational band from a starting material (e.g., a C=O stretch of a ketone precursor) and the simultaneous appearance of bands characteristic of the indazole product. The detection of new, transient absorption bands could signify the formation of an unstable intermediate, such as a hydrazone, prior to its cyclization. remspec.com This approach provides a much more detailed picture of the reaction profile than traditional offline analysis methods. Specialized techniques like Single Bead FTIR Microspectroscopy have also been used to monitor multi-step solid-phase syntheses of indazoles. capes.gov.br

Experimental Verification and Validation of Proposed Reaction Pathways

A proposed reaction mechanism must be rigorously tested and validated through experimental evidence. Theoretical calculations provide a hypothesis for the reaction pathway, but this must be corroborated by empirical data. nih.gov

Several experimental strategies are employed for this validation:

Isolation and Characterization of Intermediates: If a proposed intermediate is stable enough, it can be isolated from the reaction mixture and its structure confirmed using the spectroscopic techniques described in section 4.2. Its subsequent conversion to the final product under the reaction conditions provides strong support for its role in the mechanism.

Control Experiments: These experiments are designed to test specific aspects of the proposed mechanism. For example, if a particular catalyst is proposed to be essential, running the reaction in its absence should result in no product formation. Similarly, suspected intermediates can be synthesized independently and subjected to the reaction conditions to see if they yield the expected product.

Isotope Labeling Studies: By incorporating isotopes (e.g., ²H, ¹³C, ¹⁵N) at specific positions in the starting materials, the movement of atoms throughout the reaction can be traced. The position of the isotopic label in the final product, determined by NMR or MS, can confirm or refute a proposed mechanistic step, such as a specific bond formation or rearrangement.

A comprehensive study on the reaction of NH-indazoles with formaldehyde (B43269) illustrates this combined approach. nih.govacs.org The reaction mechanism was investigated through experimental studies using solution and solid-state NMR and crystallography, which allowed for the characterization of the products and intermediates. These experimental findings were supported by theoretical B3LYP calculations, which provided a sound basis for the observed regioselectivity and reaction pathway. nih.govacs.org This synergy between experimental observation and theoretical modeling is crucial for the robust validation of reaction mechanisms in indazole chemistry.

Computational and Theoretical Studies of Indazole Derivatives

Density Functional Theory (DFT) Applications in Predicting Molecular Structures and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the geometries, electronic properties, and reactivity of complex organic molecules like indazole derivatives. nih.gov

Furthermore, DFT is instrumental in exploring the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity. For instance, in a study of various 3-carboxamide indazole derivatives, DFT calculations revealed that certain compounds possessed more substantial HOMO-LUMO energy gaps, indicating greater stability. nih.govresearchgate.net The distribution of HOMO and LUMO across the 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole molecule would highlight the regions most susceptible to electrophilic and nucleophilic attack, respectively, thereby predicting its reaction pathways.

Another significant application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Indazole

| Parameter | Illustrative Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D Debyes | Measures the overall polarity of the molecule. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated by DFT calculations.

Molecular Docking Simulations for Analyzing Ligand-Target Binding Interactions (pre-clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein.

The process begins with the three-dimensional structures of both the ligand and the protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The ligand's structure would ideally be optimized using DFT as described in the previous section. Docking algorithms then explore various possible conformations of the ligand within the protein's binding pocket, calculating the binding affinity for each pose. nih.gov

For this compound, molecular docking simulations could identify key interactions with amino acid residues of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. The iodine atom at the 3-position is particularly interesting as it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. researchgate.net

The results of molecular docking are typically ranked based on a scoring function that estimates the binding free energy. A lower binding energy indicates a more stable ligand-protein complex. For example, in a study on novel indazole derivatives, molecular docking was used to assess their binding energies with a renal cancer receptor, successfully identifying the most promising ligands. researchgate.net Such studies can provide a rationale for the potential biological activity of this compound and guide the design of more potent analogs.

Table 2: Illustrative Molecular Docking Results for a Ligand-Protein Complex

| Parameter | Illustrative Value | Significance |

| Binding Energy | -X.X kcal/mol | Estimates the strength of the ligand-protein interaction. |

| Interacting Residues | e.g., TYR 23, LYS 89 | Identifies key amino acids in the binding site. |

| Types of Interactions | Hydrogen bonds, Halogen bonds | Describes the nature of the binding forces. |

| RMSD | X.X Å | Measures the deviation from a reference binding pose. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated by molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Analysis in the Rational Design of Indazole Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby streamlining the drug design process.

To develop a QSAR model for indazole analogs, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. Examples of descriptors include molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical parameters obtained from DFT calculations. nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should be predictive, as assessed through internal and external validation techniques.

While no specific QSAR studies on this compound have been identified, the principles of QSAR can be applied to design analogs with potentially improved activity. For instance, a QSAR model for a series of indazole derivatives might reveal that increased hydrophobicity and the presence of an electronegative substituent at a particular position enhance the biological activity. This knowledge would guide the rational design of new derivatives of this compound with optimized properties.

Table 3: Key Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity, steric bulk |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Topological | Wiener index, Kier & Hall indices | Molecular size and branching |

| 3D-Descriptors | van der Waals volume, Surface area | Three-dimensional shape and size |

Prediction and Interpretation of Electronic and Steric Effects of Substituents (Fluoro, Iodo, Methylthio) on Indazole Reactivity and Biological Activity

The substituents on the indazole core—a fluorine atom at position 4, an iodine atom at position 3, and a methylthio group at position 6—are expected to significantly influence the molecule's electronic and steric properties, and consequently its reactivity and biological activity.

Electronic Effects:

Fluoro Group (at C4): Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density of the indazole ring system, potentially influencing its pKa and susceptibility to electrophilic attack. The fluorine atom can also participate in hydrogen bonding as a hydrogen bond acceptor.

Iodo Group (at C3): Iodine is less electronegative than fluorine but is highly polarizable. It also has an electron-withdrawing inductive effect. A key feature of the iodine substituent is its ability to act as a halogen bond donor, which can be a crucial interaction in ligand-protein binding. researchgate.net

Steric Effects:

The size of the substituents also plays a critical role. The fluorine atom is relatively small, while the iodine atom is significantly larger. The methylthio group has a moderate steric bulk. These steric factors can influence the molecule's ability to fit into a protein's binding pocket and can also affect the planarity of the indazole ring system.

Table 4: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect | Potential Role in Binding |

| Fluoro | 4 | Strong -I | Small | Hydrogen bond acceptor |

| Iodo | 3 | -I, Polarizable | Large | Halogen bond donor |

| Methylthio | 6 | Weak -I, +M | Moderate | Hydrophobic interactions |

Exploration of Biological Activities and Medicinal Chemistry Implications Pre Clinical Focus

The Indazole Scaffold as a Promising Pharmacophore in Pre-clinical Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern drug discovery. nih.govnih.govnih.gov Its significance stems from its structural versatility and its ability to mimic endogenous molecules, such as purines like adenine (B156593) and guanine, allowing for interactions with a wide array of biopolymers. researchgate.net This inherent characteristic has enabled the development of numerous indazole-containing derivatives with a broad spectrum of pharmacological activities. nih.goveurekaselect.comnih.govsci-hub.sebenthamdirect.comingentaconnect.com

The two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable, offer multiple points for chemical modification. nih.govnih.gov This allows medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic profile for specific biological targets. Consequently, the indazole scaffold is present in compounds investigated for treating a wide range of conditions, including inflammatory disorders, cancer, infectious diseases, and cardiovascular ailments. researchgate.netnih.govresearchgate.neteurekaselect.comresearchgate.net

Pre-clinical Biological Activities of Functionalized Indazole Derivatives

The functionalization of the indazole core has led to the discovery of potent and selective modulators of various biological targets in pre-clinical settings.

Indazole derivatives have been extensively studied as inhibitors of a diverse range of enzymes critical to disease pathology.

Kinase Inhibition: A significant number of indazole derivatives have been developed as kinase inhibitors for cancer therapy. nih.gov For instance, Pazopanib and Axitinib are multi-kinase inhibitors that target Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR). nih.gov Other derivatives have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and p38α (MAPK14). nih.govnih.gov Entrectinib is another example, demonstrating high activity against anaplastic lymphoma kinase (ALK). nih.gov

Cyclooxygenase (COX) Inhibition: Certain indazole derivatives exhibit significant anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, particularly COX-2. mdpi.comnih.govnih.gov This selective inhibition is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a key enzyme in cancer immune evasion. Pre-clinical studies have identified 3-substituted 1H-indazoles that potently inhibit the IDO1 enzyme, suggesting their potential as cancer immunotherapeutics. nih.gov

Other Enzymes: The indazole scaffold has also been incorporated into molecules designed to inhibit other enzyme classes. For example, some derivatives have been reported as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in neurodegenerative diseases. researchgate.net

Table 1: Pre-clinical Enzyme Inhibition by Functionalized Indazole Derivatives

| Enzyme Target | Indazole Derivative Class | Therapeutic Potential | Reference |

|---|---|---|---|

| Kinases (VEGFR, PDGFR, ALK, FGFR, EGFR) | Various substituted indazoles (e.g., Pazopanib, Axitinib, Entrectinib) | Anticancer | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | 2,3-diphenyl-2H-indazoles and other derivatives | Anti-inflammatory | mdpi.comnih.govnih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 3-substituted 1H-indazoles | Anticancer (Immunotherapy) | nih.gov |

| Acetylcholinesterase (AChE) / Monoamine Oxidase B (MAO-B) | Indazole derivatives substituted at the phenyl portion | Neurodegenerative Diseases | researchgate.net |

Indazole derivatives are effective modulators of various cell surface and nuclear receptors.

G-Protein Coupled Receptors (GPCRs): A notable area of research involves indazole-based synthetic cannabinoid receptor agonists (SCRAs) that show high affinity and potency for cannabinoid receptors CB1 and CB2. researchgate.net Additionally, novel indazole derivatives have been discovered as highly potent and selective β3-adrenergic receptor agonists, which have potential for treating overactive bladder without the cardiovascular side effects associated with less selective agonists. acs.org

Serotonin (B10506) (5-HT) Receptors: The indazole moiety is a key component of Granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. nih.gov This action is crucial for its clinical use in preventing nausea and vomiting.

Steroid Hormone Receptors: In the field of oncology, indazole-based compounds have been developed as selective estrogen receptor degraders (SERDs), which represent a promising strategy for treating estrogen receptor-positive breast cancer. nih.govnih.gov Furthermore, a class of indazole-based mineralocorticoid receptor antagonists (MRAs) has been developed, showing potential for cardiovascular applications. mssm.edu

Table 2: Pre-clinical Receptor Modulation by Functionalized Indazole Derivatives

| Receptor Target | Action | Indazole Derivative Class | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Cannabinoid Receptors (CB1/CB2) | Agonist | Indazole-3-carboxamides | Analgesia (pre-clinical) | researchgate.net |

| Serotonin 5-HT3 Receptor | Antagonist | N-substituted indazoles (e.g., Granisetron) | Antiemetic | nih.gov |

| Estrogen Receptor | Degrader (SERD) | Thieno[2,3-e]indazole derivatives | Anticancer (Breast Cancer) | nih.gov |

| β3-Adrenergic Receptor | Agonist | Sulfonamide-containing indazoles | Overactive Bladder | acs.org |

| Mineralocorticoid Receptor | Antagonist | 6-fluoroindazole derivatives | Cardiovascular Disease | mssm.edu |

The indazole scaffold is a promising framework for the development of new anti-infective agents. nih.gov

Antimicrobial: Various indazole derivatives have demonstrated activity against a range of bacterial strains, including multi-drug resistant (MDR) Staphylococcus and Enterococcus species. mdpi.com The mechanism for some of these compounds involves the inhibition of DNA gyrase B. mdpi.com

Antiprotozoal: Pre-clinical studies have shown that certain indazole derivatives are potent against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the standard drug metronidazole. eurekaselect.commdpi.com

Antiviral and Antitubercular: The broad biological activity of indazoles extends to antiviral, including anti-HIV, and anti-tubercular applications, highlighting the scaffold's versatility in combating various infectious diseases. nih.govresearchgate.netresearchgate.netorientjchem.org

Table 3: Pre-clinical Anti-infective Applications of Functionalized Indazole Derivatives

| Application | Target Organism/Virus | Indazole Derivative Class | Reference |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria (including MDR strains) | 2H-indazoles, N-methyl-3-aryl indazoles | mdpi.commdpi.comorientjchem.org |

| Antiprotozoal | G. intestinalis, E. histolytica, T. vaginalis | 2-phenyl-2H-indazoles, 2,3-diphenyl-2H-indazoles | eurekaselect.commdpi.com |

| Antiviral | HIV | General indazole derivatives | nih.govresearchgate.netorientjchem.org |

| Antitubercular | Mycobacterium tuberculosis | General indazole derivatives | researchgate.net |

Indazole-containing compounds have long been recognized for their anti-inflammatory properties. nih.goveurekaselect.com The NSAID Bendazac is an early example. nih.gov Pre-clinical research has shown that the anti-inflammatory effects of indazole derivatives can be attributed to several mechanisms, including the inhibition of COX-2, the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radical scavenging activities. nih.gov Additionally, some indazole-3-ol derivatives have been found to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are key mediators in asthma and allergic diseases. sci-hub.se

Table 4: Pre-clinical Anti-inflammatory Mechanisms of Functionalized Indazole Derivatives

| Mechanism of Action | Indazole Derivative Class | Reference |

|---|---|---|

| Inhibition of COX-2 | Various substituted indazoles | nih.govnih.gov |

| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β) | Indazole, 5-aminoindazole | nih.gov |

| Inhibition of 5-lipoxygenase (5-LOX) | Indazole-3-ol derivatives | sci-hub.se |

| Free Radical Scavenging | General indazole derivatives | nih.gov |

The therapeutic potential of indazole derivatives extends to cardiovascular and metabolic diseases. nih.govnih.gov

Vasodilation and Platelet Aggregation Inhibition: Compounds such as YC-1 act as activators of soluble guanylyl cyclase (sGC), a key receptor for nitric oxide, leading to vasorelaxant and anti-platelet aggregatory effects. nih.govsci-hub.se Many indazole derivatives have been studied for their ability to promote NO release and increase cGMP levels, contributing to these cardiovascular benefits. eurekaselect.comnih.gov

Cardiac Remodeling and Hypertension: By targeting pathways like the Platelet-Derived Growth Factor (PDGF) receptor, indazole derivatives could potentially reduce the vascular smooth muscle cell proliferation involved in cardiac remodeling and heart failure. nih.gov Furthermore, various derivatives have been reported to possess antihypertensive and antiarrhythmic properties in pre-clinical models. nih.govresearchgate.netnih.gov

Table 5: Pre-clinical Applications of Indazole Derivatives in Cardiovascular Research

| Cardiovascular Effect | Mechanism/Target | Indazole Derivative Example/Class | Reference |

|---|---|---|---|

| Vasorelaxation / Anti-platelet aggregation | sGC activation, NO release | YC-1, Phenyl analogs | nih.govnih.govsci-hub.se |

| Antiarrhythmic | Not specified | General indazole derivatives | nih.govnih.gov |

| Antihypertensive | Not specified | General indazole derivatives | nih.govresearchgate.netnih.gov |

| Inhibition of Cardiac Remodeling | PDGF receptor targeting | Indazole-Cl | nih.gov |

Structure-Activity Relationship (SAR) Studies of Substituted Indazoles

The biological profile of an indazole derivative is profoundly influenced by the nature and position of its substituents. Halogenation, the introduction of alkylthio groups, and the specific isomeric arrangement of these functionalities are critical determinants of a compound's interaction with protein targets.

Halogen atoms are frequently incorporated into bioactive molecules to modulate their pharmacological profiles. Their introduction can affect binding affinity through various mechanisms, including steric and electronic effects, as well as the formation of specific halogen bonds with the receptor. acs.org

The fluoro group, due to its small size and high electronegativity, can significantly alter the electronic distribution of the indazole ring and influence the pKa of the N-H group, which can be critical for receptor interaction. cambridgemedchemconsulting.com Studies on synthetic cannabinoid receptor agonists with an indazole core have shown that analogs with a fluorine atom at the 5-position exhibit the lowest EC50 values, indicating high potency. researchgate.netnih.gov In the context of 1H-indazole-3-amine derivatives, the presence and position of fluorine on a phenyl ring at the C-5 position were found to be important for anti-proliferative activity against cancer cell lines, with a 3,5-difluoro substitution pattern showing the highest potency. mdpi.com The 4-fluoro substituent in the target compound is located on the benzene portion of the indazole ring. This position can influence π-π stacking interactions and modulate the acidity of the N1-proton, which is often a key hydrogen bond donor for anchoring the ligand in a binding site. ossila.com

The iodo group at the C-3 position introduces a large, polarizable atom capable of forming strong halogen bonds with electron-rich pockets in a protein target, such as those containing backbone carbonyl oxygens. acs.org The C-3 position of the indazole is frequently involved in key interactions with target proteins, and substitution at this site can directly impact binding. For instance, the synthesis of 6-bromo-3-iodo-1H-indazole has been reported as a key intermediate for kinase inhibitors, highlighting the utility of a C-3 iodo substituent in building complex, active molecules. rsc.org In the development of ligands for the estrogen receptor β, it was noted that polarizable substituents such as halogens at the C-3 position were favorable for high binding affinity. The introduction of an iodo group at C-3 of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole provides a vector for such specific, potency-enhancing interactions.

Table 1: Effect of Halogenation on the Biological Activity of Indazole Derivatives

| Indazole Derivative Class | Halogen Type & Position | Observed Effect on Activity | Target/Assay |

| Synthetic Cannabinoids | 5-Fluoro | Increased potency (lowest EC50 values) researchgate.netnih.gov | CB1 Receptor |

| 1H-Indazole-3-amine derivatives | 5-(p-Fluorophenyl) | Crucial for antitumor activity mdpi.com | K562 Cancer Cell Line |

| Estrogen Receptor Ligands | 3-Halogen | High binding affinity | Estrogen Receptor β |

| Kinase Inhibitors | 3-Iodo | Used as a key synthetic handle for potent inhibitors rsc.org | Kinases |

The sulfur atom in the methylthio group is a potential hydrogen bond acceptor and can also engage in other non-covalent interactions within a protein binding site. Furthermore, the methylthio group is susceptible to metabolic oxidation to the corresponding sulfoxide (B87167) and sulfone, which can alter the compound's solubility, polarity, and biological activity. This metabolic potential can be a strategic element in prodrug design or, conversely, a liability leading to rapid clearance. While specific SAR studies on 6-methylthio-indazoles are not widely reported, the lipophilic contribution of thioether groups in other heterocyclic systems is well-documented. nih.gov In the case of this compound, the 6-methylthio group would be expected to increase lipophilicity and potentially interact with hydrophobic subpockets within a target's binding site.

Table 2: Physicochemical Properties of Relevant Substituents

| Substituent | Hansch-Fujita Lipophilicity Parameter (π) | Molar Refractivity (MR) | Hammett Constant (σ) |

| -F | +0.14 | 0.09 | +0.06 (para) |

| -I | +1.12 | 0.14 | +0.18 (para) |

| -SCH3 | +0.61 | 0.19 | 0.00 (para) |

The specific placement of substituents on the indazole ring, known as positional isomerism, has a profound impact on biological activity. Even minor shifts in a substituent's location can dramatically alter the molecule's shape, electronic properties, and how it presents its binding motifs to a receptor, leading to significant differences in potency and selectivity. researchgate.net

For instance, studies on M1 positive allosteric modulators demonstrated that regioisomeric N-methyl indazoles had a significant effect on activity. researchgate.net A stark example is seen in synthetic cannabinoids, where 1-alkyl-1H-indazole isomers are high-potency agonists at cannabinoid receptors, while the corresponding 2-alkyl-2H-indazole regioisomers exhibit only low-potency (micromolar) activity. nih.gov This highlights the critical spatial orientation required for effective receptor activation.

Furthermore, SAR studies on indoleamine-N-acetyltransferase (IDO1) inhibitors revealed that substituents at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov This finding underscores the importance of the substitution pattern on the benzene portion of the indazole ring. In this compound, the specific arrangement—fluorine at C-4, iodine at C-3, and methylthio at C-6—creates a distinct electronic and steric profile. Any alteration, such as moving the fluoro group to C-5 or the methylthio group to C-7, would likely result in a significantly different pharmacological profile due to altered interactions with the biological target.

Design Strategies for Novel Indazole-Based Bioactive Agents

The development of new therapeutic agents based on the indazole scaffold leverages both computational and concept-driven design strategies to optimize potency, selectivity, and drug-like properties.

Rational drug design, which relies on understanding the three-dimensional structure of the biological target, is a powerful strategy for creating novel indazole-based agents. nih.gov Molecular docking simulations are frequently used to predict the binding mode of indazole derivatives within a receptor's active site, guiding the selection and placement of substituents to maximize favorable interactions. biotech-asia.org

For example, computational studies have been employed to design and evaluate new indazole scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. biotech-asia.org These studies help identify key pharmacophoric features and predict the binding affinity of designed compounds. In the case of a molecule like this compound, a rational design approach would involve docking the core scaffold into a target active site. Computational analysis would then suggest the optimal placement of the halogen and methylthio groups to engage with specific amino acid residues, for instance, placing the C-3 iodo group to form a halogen bond with a carbonyl oxygen and positioning the C-6 methylthio group in a hydrophobic pocket.

Scaffold hopping and bioisosteric replacement are key strategies in lead optimization, aimed at discovering novel chemotypes with improved properties or to circumvent existing patents. cambridgemedchemconsulting.comnih.gov The indazole ring is frequently used as a "scaffold hop" replacement for the indole (B1671886) nucleus. nih.govrsc.org This strategy has been successfully used to transform selective MCL-1 inhibitors into dual MCL-1/BCL-2 inhibitors, which could address mechanisms of drug resistance in cancer therapy. nih.govrsc.org

Indazole is also considered an effective bioisostere for phenol (B47542). nih.gov This replacement can be particularly advantageous as it often retains the desired biological activity while blocking metabolic pathways like glucuronidation that can lead to rapid clearance of phenolic compounds, thereby improving metabolic stability and oral bioavailability. nih.govnih.gov The design of this compound could arise from such a strategy, where an initial lead compound containing an indole or phenol ring is modified. The indazole core would be introduced to improve pharmacokinetic properties, with the fluoro, iodo, and methylthio substituents added to optimize target binding and potency based on SAR data.

Multi-Targeting Approaches for Complex Biological Pathways